Isochroman-4-amine
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Overview
Description
Isochroman-4-amine is an organic compound that belongs to the class of heterocyclic amines It features a benzene ring fused to a tetrahydropyran ring, with an amine group attached to the fourth carbon of the tetrahydropyran ring
Mechanism of Action
Target of Action
Isochroman-4-amine is a complex compound that interacts with various targets. It is known that isochroman derivatives have significant pharmacological properties, suggesting they interact with biological targets .
Biochemical Pathways
It is synthesized via C-H insertion of donor/donor carbenes .
Result of Action
It is known that isochroman derivatives have significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochroman-4-amine can be synthesized through various synthetic routes. One common method involves the reduction of isochroman-4-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the intermediate products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of isochroman-4-one using a palladium or platinum catalyst under high pressure and temperature conditions. This method is advantageous due to its scalability and efficiency in producing high yields of the desired amine.
Chemical Reactions Analysis
Types of Reactions: Isochroman-4-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isochroman-4-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydroisochroman derivatives using strong reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Isochroman-4-one.
Reduction: Tetrahydroisochroman derivatives.
Substitution: Various substituted isochroman derivatives depending on the substituent introduced.
Scientific Research Applications
Isochroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isochroman-4-one: A ketone derivative of isochroman-4-amine, which can be converted to the amine through reduction.
Tetrahydroisochroman: A fully saturated derivative of this compound, obtained through complete reduction.
Isochroman-1-one: Another isochroman derivative with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of the amine group at the fourth position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature makes it a valuable compound in the synthesis of novel organic molecules and potential therapeutic agents.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYWBOBBXXDXHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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